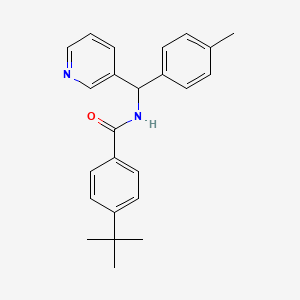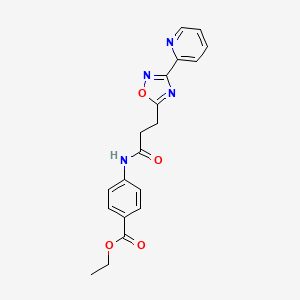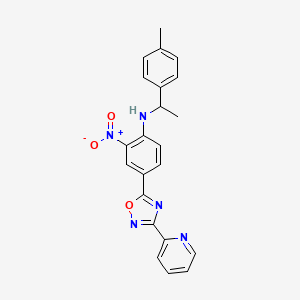
2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(1-(p-tolyl)ethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(1-(p-tolyl)ethyl)aniline, also known as NTOX, is a compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(1-(p-tolyl)ethyl)aniline has been studied for its potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. It has also been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of 2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(1-(p-tolyl)ethyl)aniline is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant damage to normal cells. It has also been found to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(1-(p-tolyl)ethyl)aniline in lab experiments is its low toxicity, which makes it a safer alternative to other compounds. However, its limited solubility in water can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for 2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(1-(p-tolyl)ethyl)aniline research. One area of interest is its potential use as a photosensitizer in photodynamic therapy for cancer treatment. It is also being investigated for its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound in various fields.
Synthesemethoden
The synthesis of 2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(1-(p-tolyl)ethyl)aniline involves the reaction of 2-amino-4-nitroaniline with 2-pyridinecarboxylic acid hydrazide, followed by the addition of p-tolyl ethyl bromide and triethylamine. The resulting compound is then treated with sodium ethoxide to yield this compound.
Eigenschaften
IUPAC Name |
N-[1-(4-methylphenyl)ethyl]-2-nitro-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c1-14-6-8-16(9-7-14)15(2)24-18-11-10-17(13-20(18)27(28)29)22-25-21(26-30-22)19-5-3-4-12-23-19/h3-13,15,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHAPHIXVXFOBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=N4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7700279.png)
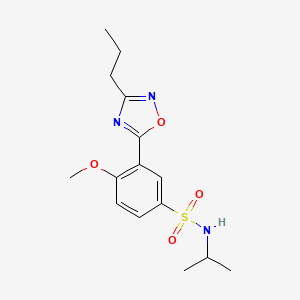
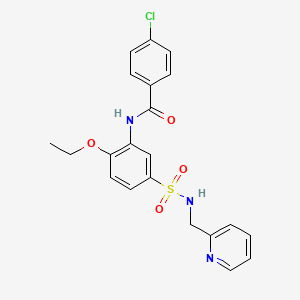
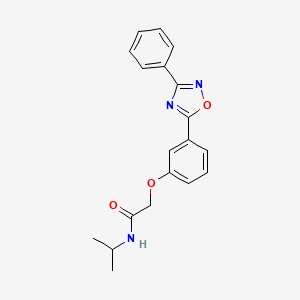
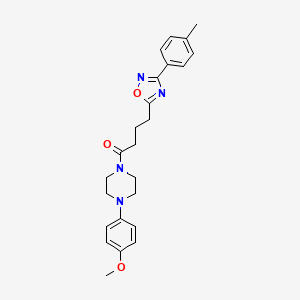

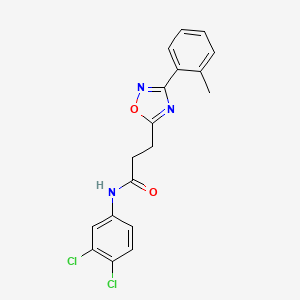
![N-ethyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7700327.png)


